2-Bromo-4-methoxyaniline
Overview
Description
2-Bromo-4-methoxyaniline is a chemical compound that has been the subject of various synthesis methods due to its potential applications in organic synthesis and pharmaceuticals. The compound consists of a bromine atom and a methoxy group attached to an aniline, which is an aromatic amine. The presence of these substituents on the benzene ring of aniline can significantly alter its chemical and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of 2-Bromo-4-methoxyaniline has been achieved through a method involving ionic liquids, which are known for their unique properties such as low volatility and high thermal stability. This method starts with p-methoxyaniline as the precursor, which undergoes bromination to yield the desired product. The synthesis has been optimized to achieve a high yield of 98.2% and a purity of 99.5%, demonstrating the efficiency of the process. The study also explored the effects of different brominating agents, reaction temperatures, and times to refine the synthesis procedure. The use of ionic liquids not only provides a high yield but also offers environmental benefits, as they can be reused, reducing waste and the need for hazardous solvents .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methoxyaniline is characterized by the orientation of the methoxy group and the bromine atom around the phenyl ring. In related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted. The bond angles around the substituents indicate the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group . These structural features are crucial as they influence the reactivity and interactions of the molecule in subsequent chemical reactions.
Chemical Reactions Analysis
2-Bromo-4-methoxyaniline can serve as a substrate for various chemical reactions. For instance, 1-Arylmethyl-2-(bromomethyl)aziridines can be transformed into aminopentanedinitriles, which are then used to synthesize 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These transformations involve a series of steps including base-induced ring opening, migration of double bonds, and treatment with sodium methoxide. The presence of the bromine and methoxy groups in the molecule plays a significant role in its reactivity, enabling the formation of these novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-methoxyaniline are influenced by its molecular structure. The electron-withdrawing bromine atom and the electron-donating methoxy group create a unique electronic environment within the molecule. This can affect properties such as solubility, boiling point, and melting point, as well as the compound's ability to form hydrogen bonds and engage in other non-covalent interactions. In related molecules, hydrogen bonding and halogen bonding (such as Br⋯O interactions) contribute to the formation of two-dimensional architectures in the crystal structures, which could be indicative of similar properties in 2-Bromo-4-methoxyaniline .
Scientific Research Applications
Synthesis in Ionic Liquid
A study by Ding Yu-fei (2011) highlighted a synthesis method for 2-bromo-4-methoxyaniline in ionic liquid. This method involves preparing the compound from p-methoxyaniline via bromination, yielding a high purity and environmentally benign process. The use of ionic liquid also allows for material reuse, presenting a sustainable approach to synthesizing 2-bromo-4-methoxyaniline (Ding Yu-fei, 2011).
Utility in Skraup-Type Synthesis
Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal to transform 4-methoxyanilines, including 2-bromo-4-methoxyaniline, into 3-bromoquinolin-6-ols. This process shows the compound's role in creating intermediates for further chemical transformations (Lamberth et al., 2014).
Role in Benzylideneaniline Compound Synthesis
Subashini et al. (2021) synthesized benzylideneaniline compounds, one of which involved 2-bromo-4-methoxyaniline. This research demonstrates the compound's application in creating materials with specific structural and luminescent properties, relevant for material science and optoelectronics (Subashini et al., 2021).
Application in Photodynamic Therapy
Pişkin et al. (2020) developed a zinc phthalocyanine substituted with derivatives including 2-bromo-4-methoxyaniline. This compound has potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).
Corrosion Inhibition Properties
Assad et al. (2015) synthesized a derivative of 2-bromo-4-methoxyaniline for use as a corrosion inhibitor for zinc metal. This demonstrates the compound's practical application in industrial contexts for protecting metals from corrosion (Assad et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAGMTVKDRIMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447662 | |
Record name | 2-bromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyaniline | |
CAS RN |
32338-02-6 | |
Record name | 2-bromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.